molecular formula C19H14F2N4O3S B12140319 N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12140319
M. Wt: 416.4 g/mol
InChI Key: PAGZSTCFBLAMDY-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with two furan moieties (one at position 5 and a furan-2-ylmethyl group at position 4). The sulfanyl acetamide chain is linked to a 2,4-difluorophenyl group, contributing to its unique electronic and steric profile. The molecular formula is C₁₉H₁₅F₂N₄O₃S, with a molecular weight of 433.41 g/mol . Its structural complexity, particularly the dual furan substitutions, distinguishes it from simpler triazole derivatives and may enhance its biological interactions, such as binding to enzymatic targets or influencing pharmacokinetics.

Properties

Molecular Formula

C19H14F2N4O3S

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14F2N4O3S/c20-12-5-6-15(14(21)9-12)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26)

InChI Key

PAGZSTCFBLAMDY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Furan Groups: The furan rings can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs, highlighting substituent differences and their implications:

Compound Name Substituents on Triazole Core Phenyl Group Modifications Molecular Weight (g/mol) Key References
Target Compound : N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(furan-2-yl), 4-(furan-2-ylmethyl) 2,4-difluorophenyl 433.41
N-(5-fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 5-fluoro-2-methylphenyl 387.42
N-(3-fluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) 3-fluorophenyl 488.56
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(furan-2-yl), 4-methyl 3-chloro-4-fluorophenyl 366.80
N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-phenyl 2,4-difluorophenyl 346.40

Key Observations :

  • Furan vs. Alkyl/Aryl Groups : The target compound’s dual furan substitutions (positions 4 and 5) likely enhance π-π stacking and hydrogen bonding compared to analogs with ethyl or methyl groups (e.g., ).
  • Fluorine Positioning: The 2,4-difluorophenyl group in the target compound may improve metabolic stability and lipophilicity relative to mono-fluorinated or non-fluorinated phenyl analogs (e.g., ).
Physicochemical Properties
  • pKa and Solubility : The target compound’s predicted pKa is ~11.3 , indicating moderate basicity. Its furan groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Thermal Stability : Melting points for similar compounds range from 160–220°C, with higher stability observed in halogenated derivatives due to stronger intermolecular forces .

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